molecular formula C6H4N2O B016790 2-Hydroxynicotinonitrile CAS No. 20577-27-9

2-Hydroxynicotinonitrile

Cat. No. B016790
CAS RN: 20577-27-9
M. Wt: 120.11 g/mol
InChI Key: DYUMBFTYRJMAFK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Hydroxynicotinonitrile derivatives can be achieved through various methods. One common approach involves the reaction of 4-hydroxybenzaldehyde, acetophenones, and malononitrile in the presence of sodium alkoxide, leading to alkoxy arylnicotinonitriles containing a pyridine moiety, which are precursors to 2-Hydroxynicotinonitrile derivatives (Mohamed et al., 2020). Another method employs 3-acetylcoumarin, aromatic aldehydes, and malononitrile under solvent-free conditions, catalyzed by silica-supported perchloric acid, to produce 2-amino-6-(2-oxo-2H-chromen-3-yl)-4-arylnicotinonitrile derivatives (Ghashang et al., 2014).

Molecular Structure Analysis

The molecular structure and electronic properties of nicotinonitrile derivatives have been extensively studied using X-ray diffraction (XRD) and computational methodologies. For instance, 2-methoxy-4,6-diphenylnicotinonitrile was investigated through XRD, revealing its orthorhombic crystallization and a pyridine core flanked by two phenyl rings. Computational studies, including density functional theory (DFT) analyses, provided insights into the compound's geometric optimization, molecular reactivity descriptors, and interaction with proteins, highlighting its structural and electronic landscape (Bakheit & Alkahtani, 2023).

Chemical Reactions and Properties

Nicotinonitriles participate in various chemical reactions, leveraging their cyano and aromatic moieties. For example, hydroxynitrile lyases catalyze asymmetric synthesis of cyanohydrins from nicotinonitriles, showcasing their utility in producing biologically active compounds and pharmaceuticals with high enantiopurity (Dadashipour & Asano, 2011).

Physical Properties Analysis

The physical properties of 2-Hydroxynicotinonitrile derivatives, such as solubility, melting point, and crystallinity, can vary significantly depending on their molecular structure and substituents. Studies on compounds like 2-methoxy-6-(4-methoxy-phenyl)-4-p-tolyl-nicotinonitrile have explored these aspects through spectroscopic, crystal structure, and photophysical studies, indicating good absorption and fluorescence properties and a positive solvatochromic effect with solvent polarity changes (Ahipa et al., 2014).

Chemical Properties Analysis

The chemical properties of 2-Hydroxynicotinonitrile and its derivatives, such as reactivity, stability, and potential for chemical transformations, are crucial for their applications in organic synthesis and material science. Their ability to undergo reactions like the Henry reaction, where nitromethane is added to carbonyl compounds to produce vicinal nitroalcohols, demonstrates the versatility and synthetic value of these compounds (Purkarthofer et al., 2006).

Scientific Research Applications

  • Hydroxynitrile lyases, closely related to hydroxynicotinonitriles, are crucial in synthesizing pharmaceuticals, agrochemicals, and other biologically active compounds. However, further exploration in their biochemistry, discovery, and engineering is needed (Dadashipour & Asano, 2011).

  • Nanocomposites involving hydroxyapatite and aluminum nitride, similar to hydroxynicotinonitrile, show promise in biomedical applications and acoustic wave sensors, with potential future applications in optoelectronics and microelectronics (Taborda & López, 2020).

  • A study presented a method for synthesizing 2-chloro-5-hydroxynicotinonitrile, a key intermediate in synthesizing a hydroxylated metabolite of a specific cyanopyridine (Ponticello et al., 1980).

  • Research on hydroxychloroquine, which contains a hydroxy group similar to hydroxynicotinonitrile, found it to be more potent than chloroquine in inhibiting SARS-CoV-2 in vitro (Yao et al., 2020).

  • Hydroxyurea's beneficial effects in treating cancers and sickle cell disease are attributed to its metabolism to nitric oxide, which may explain some of its therapeutic effects. This suggests a similar potential mechanism in compounds like hydroxynicotinonitrile (King, 2003).

  • Hydroxylamine addition in wastewater treatment demonstrates its capacity to establish and maintain stable nitritation, which could be relevant in contexts involving hydroxynicotinonitrile (Li et al., 2019).

  • Hydroxyurea increases fetal hemoglobin levels in sickle-cell disease patients by activating soluble guanylyl cyclase, hinting at the therapeutic potential of hydroxynitriles (King, 2003).

Safety And Hazards

2-Hydroxynicotinonitrile is classified as an irritant. It is harmful in contact with skin or if inhaled. As a precaution, it is recommended to wear protective gloves, clothing, eye protection, and face protection. Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only outdoors or in a well-ventilated area .

properties

IUPAC Name

2-oxo-1H-pyridine-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N2O/c7-4-5-2-1-3-8-6(5)9/h1-3H,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYUMBFTYRJMAFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=O)C(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20942771
Record name 2-Hydroxypyridine-3-carbonitrile
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Molecular Weight

120.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Hydroxynicotinonitrile

CAS RN

20577-27-9, 95907-03-2
Record name 3-Cyano-2-pyridone
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Record name 2-Hydroxy-3-pyridinecarbonitrile
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Record name 2-Hydroxypyridine-3-carbonitrile
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Record name 2-Hydroxy-3-cyanopyridine
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Synthesis routes and methods I

Procedure details

From a solution of the sodium salt of 4-(dimethylaminosulfonyl)benzoylacetaldehyde in 2 l. of water (prepared from 36.1 g. of sodium methoxide in 500 ml. of tetrahydrofuran, 49.5 g. of ethyl formate, and a solution of 137.8 g. of 4-acetyl-N,N-dimethylbenzenesulfonamide in 1.4 l. of tetrahydrofuran) and 76.6 g. of cyanoacetamide, there is obtained 6-[4-dimethylaminosulfonyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 263°-267° C. (dec.) after crystallization from aqueous dimethylformamide.
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Synthesis routes and methods II

Procedure details

From 12.9 g. of 6-(p-fluorophenyl)-1,2-dihydro-2-oxonicotinonitrile and 13.8 g. of N-methylhomopiperazine in 180 ml. of dimethyl sulfoxide, there is obtained 6-[p-hexahydro-4-methyl-1H-1,4-diazepin-1-yl)phenyl]-1,2-dihydro-2-oxonicotinonitrile.
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Synthesis routes and methods III

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From a solution of the sodium salt of p-(4-propyl-1-piperazinyl)benzoylacetaldehyde in 150 ml. of water (prepared from 5.7 g. of sodium methoxide in 500 ml. of tetrahydrofuran, and a solution of 24.6 g. of p-(4-propyl-1-piperazinyl)acetophenone and 8.0 ml. of ethyl formate in 100 ml. of tetrahydrofuran), 8.4 g of 2-cyanoacetamide and a solution consisting of 0.95 ml. of acetic acid, 4.0 ml. of water and 0.9 ml. of piperidine, there is obtained 6-[p-propyl-1-piperazinyl)phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 288°-290° (dec.).
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Synthesis routes and methods IV

Procedure details

Sodium ethanolate (9.48 mL; 21 weight 0; 1.0 equiv.) was added to a solution of preceding methylene-dimethylamino (see 1.3.) (10 g; 1.0 equiv.) and cyanoacetamide (2.135 g; 1.0 equiv.) in ethanol (100 mL). The mixture was left under agitation 3 hours at ambient temperature. The medium was then neutralised with the dropwise addition of acetic acid and concentrated under reduced pressure. The reaction medium was diluted in ethyl acetate (200 mL) and the organic phase washed with a brine solution (150 mL). The organic phase was dried over magnesium sulfate, filtered and the solvents evaporated under reduced pressure. The residue was purified on silica gel (CH2Cl2/AcOEt 8:2) to give the pyridone with a global yield of 57%.
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57%

Synthesis routes and methods V

Procedure details

From a solution of the sodium salt of 4-[(2-hydroxyethyl)aminosulfonyl]benzoylacetaldehyde in 500 ml. of water (prepared from 41.3 g. of sodium methoxide in 400 ml. of tetrahydrofuran, 56.6 g. of ethyl formate, and a solution of 56.5 g. of 4-acetyl-N-(2-hydroxyethyl)-benzenesulfonamide in 700 ml. of tetrahydrofuran) and 29.7 g. of cyanoacetamide, there is obtained 6-[4-[2-hydroxyethyl)aminosulfonyl]phenyl]-1,2-dihydro-2-oxonicotinonitrile; m.p. 283°-286° C. after crystallization from methanol-dimethylformamide.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Hydroxynicotinonitrile
Reactant of Route 2
2-Hydroxynicotinonitrile
Reactant of Route 3
2-Hydroxynicotinonitrile
Reactant of Route 4
Reactant of Route 4
2-Hydroxynicotinonitrile
Reactant of Route 5
2-Hydroxynicotinonitrile
Reactant of Route 6
2-Hydroxynicotinonitrile

Citations

For This Compound
51
Citations
Z Zhang, C Liu, X Li, T Song, Z Wu, X Liang… - European Journal of …, 2013 - Elsevier
… The syntheses of 6c–d were accomplished by the reaction of corresponding phenylboronic acid with 5-bromo-2-hydroxynicotinonitrile (1) under slightly modified Suzuki-type conditions. …
Number of citations: 31 www.sciencedirect.com
S Prachayasittikul, L Bauer - Journal of heterocyclic chemistry, 1985 - Wiley Online Library
… There was isolated /V-acetyl^-hydroxynicotinamide (9) as well as a small amount of 2-hydroxynicotinonitrile (10). Another byproduct was 8 whose structure proof had been discussed …
Number of citations: 16 onlinelibrary.wiley.com
KU Krishnaraj, KS Devaky - Tetrahedron, 2014 - Elsevier
… 1 H NMR and 13 C NMR spectral analysis showed that in solution 5,6-diphenyl-2-hydroxynicotinonitrile 3a exists in a pyridone–pyridol equilibrium, which is a general property of 2-…
Number of citations: 8 www.sciencedirect.com
JL Greene Jr, JA Montgomery - Journal of Medicinal Chemistry, 1964 - ACS Publications
… The reaction of acetylacetone with 2-cyanoacetamide is known to give 4,6-dimethyl-2-hydroxynicotinonitrile (I)4 and this served as a starting point for the total synthesis of the target …
Number of citations: 9 pubs.acs.org
P Victory, J Sempere, JI Borrell… - Journal of the Chemical …, 1989 - pubs.rsc.org
Methyl 4,4-dimethoxy-3-oxobutyrate (1) condenses with malonodinitrile (2) in methanolic sodium methoxide to form 4-dimethoxymethyl-2-methoxypyridine-3-carbonitrile (3a). A …
Number of citations: 7 pubs.rsc.org
J Shi, G Xu, W Zhu, H Ye, S Yang, Y Luo, J Han… - Bioorganic & medicinal …, 2010 - Elsevier
… The compounds 20a–p were synthesized using a modified literature method (Scheme 2).11, 12, 14 2-Chloronicotinonitrile 15 was transformed into 2-hydroxynicotinonitrile 16 by glacial …
Number of citations: 33 www.sciencedirect.com
R Kwok - Journal of Heterocyclic Chemistry, 1978 - Wiley Online Library
The preparation of a number of tricyclic fused ring iminopyrido[3,2‐e]pyrimidines is described. Treatment of 2‐chloronicotinonitrile with primary amines afforded the corresponding 2‐…
Number of citations: 6 onlinelibrary.wiley.com
E Abdel-Latif, MMA Elzahab, ME Ibrahim… - Curr Res Bioorg Org …, 2018 - academia.edu
… The 2-hydroxynicotinonitrile derivatives 5a and 5b were constructed through the reaction of … secure the structures of these synthesized 2-hydroxynicotinonitrile scaffolds. The presence of …
Number of citations: 0 www.academia.edu
L Chen, ME Lanning, S Fletcher - Austin J Anal Pharm Chem, 2014 - academia.edu
… In an alternate dissection of 18, Zhang et al. identified a fragment related to cyanoacetamide (19), specifically 2-hydroxynicotinonitrile (21) [27]. Although less potent with a lower LE than …
Number of citations: 14 www.academia.edu
G Lavecchia, S Berteina-Raboin, G Guillaumet - Tetrahedron letters, 2004 - Elsevier
… 2-Chloronicotinonitrile 1 was transformed by nonanhydrous acetic acid 16 into 2-hydroxynicotinonitrile 2. The latter was halogenated in position 5 by iodine and potassium carbonate in …
Number of citations: 27 www.sciencedirect.com

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